3-Fluoro-4-isobutoxybenzylamine hydrochloride

Catalog No.
S856586
CAS No.
2208274-14-8
M.F
C11H17ClFNO
M. Wt
233.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-isobutoxybenzylamine hydrochloride

CAS Number

2208274-14-8

Product Name

3-Fluoro-4-isobutoxybenzylamine hydrochloride

IUPAC Name

[3-fluoro-4-(2-methylpropoxy)phenyl]methanamine;hydrochloride

Molecular Formula

C11H17ClFNO

Molecular Weight

233.71 g/mol

InChI

InChI=1S/C11H16FNO.ClH/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12;/h3-5,8H,6-7,13H2,1-2H3;1H

InChI Key

RGNZIYKWLDGDGL-UHFFFAOYSA-N

SMILES

CC(C)COC1=C(C=C(C=C1)CN)F.Cl

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CN)F.Cl

Disclaimer

I cannot provide specific information on the research applications of 3-Fluoro-4-isobutylbenzylamine hydrochloride (3-F-4-iBuBA HCl) due to lack of publicly available data. However, based on its chemical structure, here are some general areas of scientific research where similar molecules are explored:

  • Medicinal Chemistry:

    • Organic chemists might explore this molecule's potential as a scaffold for drug discovery. By modifying the functional groups, they could target specific biological processes for therapeutic purposes [].
  • Material Science:

    • Researchers might investigate this molecule's self-assembly properties for applications in
    • supramolecular chemistry or
    • crystal engineering.

3-Fluoro-4-isobutoxybenzylamine hydrochloride is a chemical compound with the molecular formula C11H16ClFNOC_{11}H_{16}ClFNO. It is a derivative of benzylamine, characterized by the presence of a fluorine atom and an isobutoxy group attached to the aromatic ring. This compound is typically encountered in its hydrochloride form, which enhances its solubility in water and makes it easier to handle in various applications.

Typical of amines and aromatic compounds. These include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides.
  • Acylation Reactions: The amine can undergo acylation to form amides when reacted with acid chlorides or anhydrides.
  • Formation of Salts: As a hydrochloride, it can readily form salts with acids, which can be useful for purification and characterization.

The synthesis of 3-fluoro-4-isobutoxybenzylamine hydrochloride can be achieved through several methods:

  • Direct Amine Synthesis:
    • Starting from 3-fluoro-4-isobutoxybenzaldehyde, the compound can be reduced using reducing agents like sodium borohydride to yield the corresponding amine.
    • The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
  • Substitution Reactions:
    • An alternative method involves the nucleophilic substitution of a suitable leaving group on a precursor compound with an isobutoxy group followed by amination.

3-Fluoro-4-isobutoxybenzylamine hydrochloride has potential applications in:

  • Pharmaceutical Research: As a building block for synthesizing new drugs, particularly those targeting the central nervous system due to its structural similarity to known active compounds.
  • Chemical Synthesis: Utilized in organic synthesis for creating more complex molecules through various coupling reactions.

Several compounds share structural similarities with 3-fluoro-4-isobutoxybenzylamine hydrochloride. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
4-Isobutoxyphenylmethanamine hydrochlorideC11H18ClNC_{11}H_{18}ClNLacks fluorine; primarily used in similar applications.
3-Fluoro-4-morpholinoanilineC10H13FN2C_{10}H_{13FN_2}Contains a morpholine ring; potential for different biological activity.
1-Fluoro-3-iodo-5-nitrobenzeneC6H3FINO2C_{6}H_{3FINO_2}Contains iodine; different reactivity profile due to halogen substitution.

The uniqueness of 3-fluoro-4-isobutoxybenzylamine hydrochloride lies in its specific combination of functional groups and the presence of fluorine, which may enhance its bioactivity compared to other similar compounds.

Dates

Last modified: 08-16-2023

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